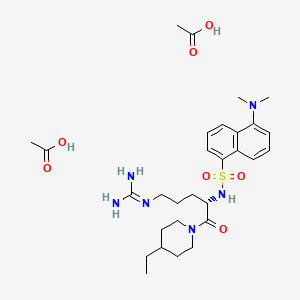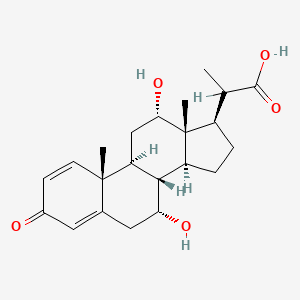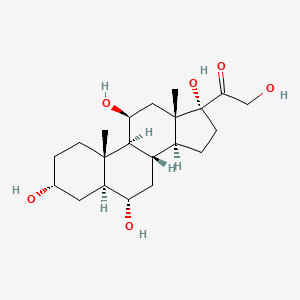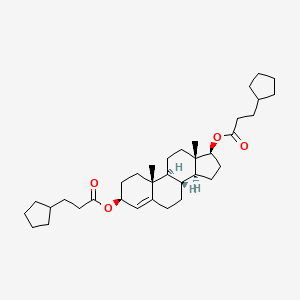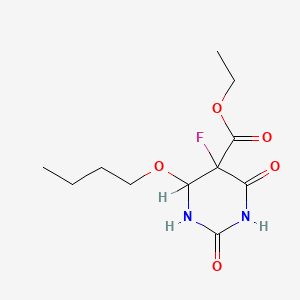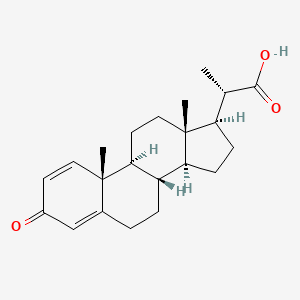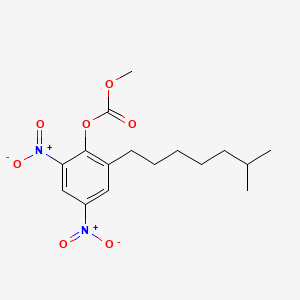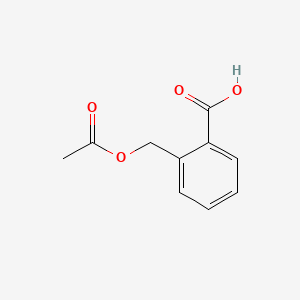![molecular formula C15H18O4 B1206973 13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one CAS No. 20087-05-2](/img/structure/B1206973.png)
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[112101,1003,7]hexadec-9-en-5-one is a complex organic compound with a unique tetracyclic structure This compound is known for its intricate molecular architecture, which includes multiple oxygen atoms and a highly strained ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one typically involves multi-step organic reactions. The process often starts with simpler precursors that undergo cyclization, oxidation, and functional group transformations to achieve the desired tetracyclic structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the correct formation of the compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one has several scientific research applications, including:
Chemistry: The compound is studied for its unique structure and reactivity, providing insights into tetracyclic ring systems and strained molecules.
Biology: Researchers investigate its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound’s structure may inspire the design of new pharmaceuticals with specific biological targets.
Industry: Its reactivity and functional groups make it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism by which 13-methyl-6-methylidene-4,14,16-trioxatetracyclo[112101,1003,7]hexadec-9-en-5-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and chemical reactions
Comparison with Similar Compounds
Similar Compounds
- 13-methyl-6-methylene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one
- 10H-8,10a-Epoxy-2H-furo[3’,2’:5,6]cyclohept[1,2-c]oxepin-2-one
Uniqueness
Compared to similar compounds, 13-methyl-6-methylidene-4,14,16-trioxatetracyclo[112101,1003,7]hexadec-9-en-5-one stands out due to its specific arrangement of functional groups and the presence of multiple oxygen atoms within its tetracyclic structure
Properties
CAS No. |
20087-05-2 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one |
InChI |
InChI=1S/C15H18O4/c1-9-11-4-3-10-5-6-14(2)17-8-15(10,19-14)7-12(11)18-13(9)16/h3,11-12H,1,4-8H2,2H3 |
InChI Key |
QOWDVJAIJZLWBJ-UHFFFAOYSA-N |
SMILES |
CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |
Canonical SMILES |
CC12CCC3=CCC4C(CC3(O1)CO2)OC(=O)C4=C |
Synonyms |
dihydrogriesenin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



